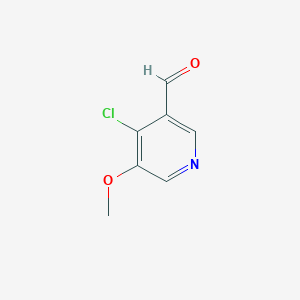

4-Chloro-5-methoxynicotinaldehyde

Description

4-Chloro-5-methoxynicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at position 4, a methoxy group at position 5, and an aldehyde functional group at position 3 of the pyridine ring. Its molecular formula is C₇H₆ClNO₂, with a molecular weight of 171.58 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its aldehyde group and the directing effects of its substituents on the aromatic ring .

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

4-chloro-5-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-9-2-5(4-10)7(6)8/h2-4H,1H3 |

InChI Key |

GIUZFTYTIFJBDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde. One common method includes the use of 4-chloronicotinaldehyde as a starting material, which is then subjected to methoxylation using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-Chloro-5-methoxyisonicotinic acid.

Reduction: 4-Chloro-5-methoxybenzyl alcohol or 4-Chloro-5-methoxyaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-methoxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-Chloro-6-methoxynicotinaldehyde

- Molecular Formula: C₇H₆ClNO₂ (identical to 4-Chloro-5-methoxynicotinaldehyde).

- Substituent Positions : Chlorine at position 5, methoxy at position 5.

- In a 2015 study, analogs with substituents at positions 5 and 6 exhibited 20–30% lower yields in Suzuki-Miyaura couplings compared to those with substituents at positions 4 and 5, likely due to electronic deactivation of the pyridine ring .

(b) 5-Chloro-2-methoxynicotinaldehyde

- Molecular Formula: C₇H₆ClNO₂.

- Substituent Positions : Chlorine at position 5, methoxy at position 2.

- Key Differences: The methoxy group at position 2 creates stronger electron-donating effects, stabilizing the aldehyde group and reducing its electrophilicity. This compound is less soluble in polar solvents (e.g., ethanol) compared to this compound, as noted in AldrichCPR’s product data .

Functional Group Variants

(a) 2-Methoxy-5-methylnicotinaldehyde

- Molecular Formula: C₈H₉NO₂.

- Substituents : Methoxy at position 2, methyl at position 3.

- Key Differences :

(b) 5-Chloro-2-methoxybenzaldehyde

- Structure : Benzene ring with chlorine at position 5, methoxy at position 2, and aldehyde at position 1.

- Key Differences :

- The absence of a pyridine nitrogen reduces the compound’s ability to participate in hydrogen bonding, lowering its melting point by 15–20°C compared to nicotinaldehyde derivatives .

Biological Activity

4-Chloro-5-methoxynicotinaldehyde is an organic compound with the molecular formula . It is a derivative of nicotinaldehyde, notable for its unique structural features, including a chlorine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the chlorination and methoxylation of nicotinaldehyde derivatives. The general synthetic route includes:

- Chlorination : Introducing the chlorine atom at the 4-position.

- Methoxylation : Adding a methoxy group at the 5-position.

These reactions highlight the compound's versatility as an intermediate in organic synthesis and its potential for further derivatization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, both Gram-positive and Gram-negative. The mechanism of action is believed to involve interaction with bacterial cell membranes or essential metabolic pathways, leading to cell death or inhibition of growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cells across multiple lines. For instance, docking studies suggest that it interacts with specific molecular targets involved in cancer cell growth and survival pathways.

| Cancer Cell Line | Inhibition Percentage | Concentration (µM) |

|---|---|---|

| SNB-19 | 65.12% | 10 |

| NCI-H460 | 55.61% | 10 |

| SNB-75 | 54.68% | 10 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group plays a crucial role in these interactions, potentially altering enzyme functions and receptor binding affinities. The presence of the chlorine atom may enhance binding through halogen bonding, increasing the compound's overall efficacy.

Case Studies

- Anticancer Evaluation : A series of compounds based on this compound were synthesized and tested against various cancer cell lines as per National Cancer Institute protocols. The results indicated promising activity, particularly against glioblastoma and lung cancer cell lines, highlighting its potential as a therapeutic agent.

- Antimicrobial Assessment : In another study, derivatives of this compound were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.